1,7-Octadiyne
Overview
Description
1,7-Octadiyne is a terminal bis-alkyne . It participates in the formation of uranium (IV) vinyl complexes . It reacts with frustrated Lewis pair P (o-tolyl)3/B (C6F5)3 by acetylene C-C coupling to yield the zwitterionic product .
Molecular Structure Analysis
The molecular formula of this compound is C8H10 . Its InChI is 1S/C8H10/c1-3-5-7-8-6-4-2/h1-2H,5-8H2 and the InChIKey is DSOJWVLXZNRKCS-UHFFFAOYSA-N . The canonical SMILES representation is C#CCCCCC#C .Chemical Reactions Analysis
This compound is known to participate in the formation of uranium (IV) vinyl complexes . It reacts with frustrated Lewis pair P (o-tolyl)3/B (C6F5)3 by acetylene C-C coupling to yield the zwitterionic product .Physical and Chemical Properties Analysis
This compound has a molecular weight of 106.16 g/mol . It has a density of 0.8 g/mL at 25 °C . The boiling point is 135-136 °C . It has a refractive index n20/D of 1.446 .Scientific Research Applications
Polymer Chemistry and Synthesis :
- Unold et al. (2013) explored the stereo- and regioselective cyclopolymerization of chiral 1,7-octadiynes, resulting in poly(1,7-octadiyne)s with six-membered repeat units, demonstrating the polymer's highly tactic nature with trans-configured exocyclic double bonds (Unold et al., 2013).
- Park, Lee, and Choi (2013) enhanced the cyclopolymerization rates of this compound by introducing dimethyl substitution, leading to faster polymerization and yielding polymers with predictable molecular weights (Park, Lee, & Choi, 2013).
- Bond (2002) examined the low-temperature crystal structures of this compound, revealing the role of C–H⋯π interactions in α,ω-unsaturated linear hydrocarbons in the solid state (Bond, 2002).
Hydroboration and Organoboron Polymers :
- Chujo, Tomita, Hashiguchi, and Saegusa (1992) synthesized organoboron polymers through the reaction between this compound and thexylborane, indicating potential applications in polymer chemistry (Chujo et al., 1992).
Complexation and Host-Guest Chemistry :
- Hu, Deng, Li, Jia, and Li (2013) studied the complexation behavior of this compound with a perethylated pillar[5]arene, highlighting the compound's potential in host-guest chemistry applications (Hu et al., 2013).
Catalysis and Organic Synthesis :
- Fustero, Bello, Miró, Simón, and del Pozo (2012) utilized 1,7-octadiene, a related compound, in a
Molecular Structure Studies :
- Boese, Sickle, and Vollhardt (1994) investigated the reaction of this compound with various compounds, contributing to the understanding of molecular structures in organic chemistry (Boese, Sickle, & Vollhardt, 1994).
Photophysical Studies :
- Nagy-Felsobuki, Peel, and Willett (1979) measured the photoelectron spectra of this compound, which aids in understanding the photophysical properties of such compounds (Nagy-Felsobuki, Peel, & Willett, 1979).
Metal-Catalyzed Reactions :
- Hefner, Zizelman, Durfee, and Lewandos (1984) studied the copper(I) trifluoromethanesulfonate π complexes of this compound, highlighting its role in metal-catalyzed reactions (Hefner et al., 1984).
Safety and Hazards
Mechanism of Action
Target of Action
1,7-Octadiyne is a terminal bis-alkyne It has been reported to interact with uranium (iv) vinyl complexes and frustrated Lewis pairs .
Mode of Action
This compound reacts with frustrated Lewis pair P(o-tolyl)3/B(C6F5)3 by acetylene C-C coupling to yield a zwitterionic product . This suggests that this compound can participate in reactions involving the formation of new carbon-carbon bonds.
Biochemical Pathways
It has been used in environmental activity-based protein profiling for function-driven enzyme discovery from natural communities . This suggests that this compound may interact with certain enzymes and potentially influence their activity.
Pharmacokinetics
Its molecular weight is 106.1650 , which could influence its absorption and distribution
Result of Action
It is known to participate in the formation of uranium (IV) vinyl complexes and to yield a zwitterionic product when reacting with a frustrated Lewis pair . These reactions suggest that this compound may influence the formation of new chemical structures.
Action Environment
It is known that this compound is a liquid at room temperature , and its storage temperature is recommended to be 2-8°C . These factors could potentially influence its stability and reactivity.
Biochemical Analysis
Biochemical Properties
1,7-Octadiyne plays a significant role in biochemical reactions, particularly as a bifunctional enzyme probe. It interacts with enzymes such as ammonia monooxygenases and alkane monooxygenases. These interactions are facilitated through a highly specific alkyne-azide cycloaddition reaction, enabling the fluorescent or biotin labeling of cells harboring active enzymes . This labeling helps in the detection and study of these enzymes in various biochemical processes.
Cellular Effects
This compound influences various cellular processes, particularly in ammonia- and alkane-oxidizing bacteria. It is used to label cells that harbor active ammonia and alkane monooxygenases, which are crucial for the aerobic oxidation of ammonia and methane . This labeling helps in understanding the distribution and activity of these enzymes within the cells, providing insights into cell signaling pathways and gene expression related to these metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. It participates in the formation of uranium (IV) vinyl complexes and reacts with frustrated Lewis pairs by acetylene C-C coupling to yield zwitterionic products . These interactions highlight the compound’s role in enzyme inhibition or activation and its impact on gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can be used in activity-based protein profiling protocols, which allow for the cultivation-independent detection of specific bacteria over time . This helps in understanding the temporal dynamics of enzyme activity and cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher dosages may lead to toxic or adverse effects, while lower dosages might be insufficient to elicit a significant response. The compound’s role in enzyme interactions and metabolic processes necessitates careful dosage optimization to avoid threshold effects and ensure accurate results in studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the oxidation of ammonia and methane. It interacts with enzymes such as ammonia monooxygenases and alkane monooxygenases, playing a crucial role in the aerobic oxidation processes . These interactions affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for studying the compound’s biochemical effects.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with specific enzymes and proteins. The compound is used as a bifunctional enzyme probe, enabling the fluorescent or biotin labeling of cells harboring active enzymes . This labeling reveals the subcellular localization of the tagged proteins, providing insights into the compound’s activity and function within different cellular compartments.
Properties
IUPAC Name |
octa-1,7-diyne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h1-2H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOJWVLXZNRKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061233 | |
Record name | 1,7-Octadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871-84-1 | |
Record name | 1,7-Octadiyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Octadiyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7-Octadiyne | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,7-Octadiyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,7-Octadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octa-1,7-diyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,7-OCTADIYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD2DJ8KFZ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.